molecular formula C28H26N4O6S2 B2419039 3-oxo-N-(6-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}hexyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamide CAS No. 439132-41-9

3-oxo-N-(6-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}hexyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamide

Cat. No.: B2419039
CAS No.: 439132-41-9
M. Wt: 578.66
InChI Key: FLRYAQUEAHDTTG-UHFFFAOYSA-N
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Description

The compound with the molecular formula 3-oxo-N-(6-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}hexyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamide is a complex organic moleculeThe molecular weight of this compound is approximately 578.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(6-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}hexyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule, often with the elimination of a small molecule such as water.

    Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule, facilitating the formation of desired functional groups.

    Substitution Reactions:

Industrial Production Methods

Industrial production of This compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated control systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(6-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}hexyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamide: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups such as carbonyls or carboxyls.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

3-oxo-N-(6-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}hexyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of 3-oxo-N-(6-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}hexyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit the activity of certain enzymes, thereby altering metabolic processes or signaling pathways .

Comparison with Similar Compounds

3-oxo-N-(6-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}hexyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamide: can be compared with other similar compounds based on its structure and chemical properties. Similar compounds include those with analogous functional groups or molecular frameworks. Some examples of similar compounds are:

    C28H26N4O6S: A compound with a similar molecular structure but different functional groups.

    C28H26N4O6: A compound with a similar molecular framework but lacking certain functional groups.

Properties

IUPAC Name

2-oxo-N-[6-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]hexyl]-1H-benzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O6S2/c33-27-19-9-5-7-17-23(13-11-21(31-27)25(17)19)39(35,36)29-15-3-1-2-4-16-30-40(37,38)24-14-12-22-26-18(24)8-6-10-20(26)28(34)32-22/h5-14,29-30H,1-4,15-16H2,(H,31,33)(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRYAQUEAHDTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NCCCCCCNS(=O)(=O)C4=C5C=CC=C6C5=C(C=C4)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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